molecular formula C10H6F2N2O2 B1312023 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1039053-05-8

3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1312023
M. Wt: 224.16 g/mol
InChI Key: LRDOJMOGOIKYLF-UHFFFAOYSA-N
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Description

“3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid” is a chemical compound. However, there is limited information available about this specific compound. It is important to note that the compound has a similar structure to other compounds in the 1H-pyrazole family, which are known for their wide range of biological activities12.



Molecular Structure Analysis

The molecular structure of “3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid” is not explicitly mentioned in the literature. However, related compounds such as “3-(2,4-Difluorophenyl)propionic acid” have a molecular weight of 186.163.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid”. However, related compounds have been involved in various chemical reactions. For example, 2,4-Difluorophenylboronic acid has been used in the synthesis of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid” are not explicitly mentioned in the literature. However, related compounds such as “3-(2,4-Difluorophenyl)propionic acid” have a molecular weight of 186.163.


Scientific Research Applications

Synthetic Applications in Heterocyclic Compound Creation

  • Functionalization and Cyclization Reactions : Studies demonstrate the utility of pyrazole-3-carboxylic acid derivatives in synthesizing diverse heterocyclic structures. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into carboxamide and the subsequent formation of imidazo[4,5-b]pyridine derivatives showcase the versatility of these compounds in creating complex heterocyclic systems with potential biological activity (Yıldırım, Kandemirli, & Demir, 2005).
  • Cross-Coupling Reactions : The use of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions to obtain alkynyl-pyrazoles further exemplifies the role of pyrazole derivatives in synthesizing structurally diverse molecules. These reactions facilitate the synthesis of condensed pyrazoles, which have significance in developing pharmacologically active compounds (Arbačiauskienė et al., 2011).

Potential in Medicinal Chemistry

  • Nucleophilic Substitution and Condensation Reactions : The synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives highlights the potential of these compounds in medicinal chemistry. This efficient synthesis route opens up possibilities for creating new N-fused heterocycle products (Ghaedi et al., 2015).

Catalysis Applications

  • Arylation of Unactivated β-C(sp3)-H Bonds : The palladium-catalyzed arylation of unactivated β-C(sp3)-H bonds using 2-amino-5,6-difluorophenyl-1H-pyrazole as a directing group marks a significant advancement in the field of catalysis. This method enhances the directing ability of the auxiliary and showcases the potential of pyrazole derivatives in facilitating selective C-H activation processes (Yang et al., 2019).

Optical and Material Science Applications

  • Nonlinear Optical Materials : The synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and their evaluation as potential nonlinear optical (NLO) materials underline the significance of pyrazole derivatives in material science. Certain compounds in this series have been identified as promising candidates for optical limiting applications, showcasing the diverse utility of pyrazole-based compounds beyond medicinal chemistry (Chandrakantha et al., 2013).

Safety And Hazards

The safety and hazards associated with “3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid” are not explicitly mentioned in the literature. However, related compounds such as 2,4-Difluorophenylboronic acid have been classified as harmful if swallowed, in contact with skin, or if inhaled6.


Future Directions

The future directions for the study of “3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the wide range of biological activities exhibited by related compounds, it would be interesting to explore the potential applications of this compound in pharmaceutical and medicinal chemistry.


properties

IUPAC Name

3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDOJMOGOIKYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408673
Record name 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid

CAS RN

1039053-05-8
Record name 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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